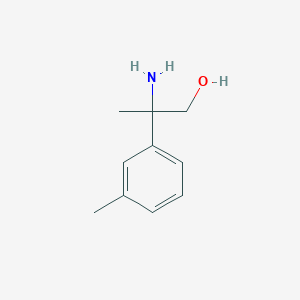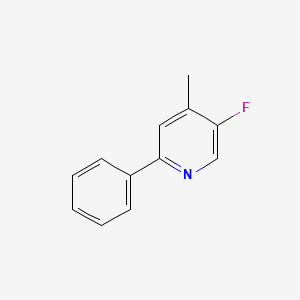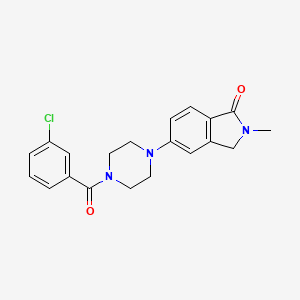
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzoyl group and an isoindolinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and employment of green chemistry principles, can be applied to scale up the laboratory procedures.
化学反应分析
Types of Reactions
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in various substituted derivatives of the original compound.
科学研究应用
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one has several scientific research applications:
作用机制
The mechanism of action of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, which can modulate neurological activity . The 3-chlorobenzoyl group may enhance the compound’s binding affinity to these receptors, leading to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
- 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile
- 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile
Uniqueness
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isoindolinone moiety differentiates it from other piperazine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
属性
分子式 |
C20H20ClN3O2 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC 名称 |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C20H20ClN3O2/c1-22-13-15-12-17(5-6-18(15)20(22)26)23-7-9-24(10-8-23)19(25)14-3-2-4-16(21)11-14/h2-6,11-12H,7-10,13H2,1H3 |
InChI 键 |
MENDAMXNLXJNGK-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2=C(C1=O)C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


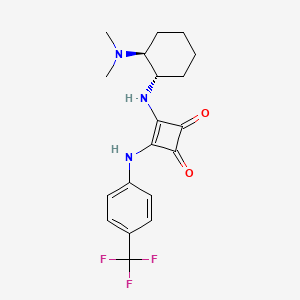
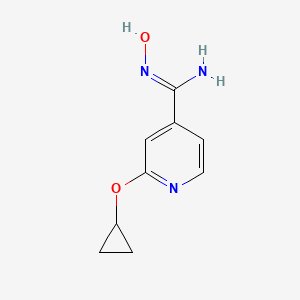
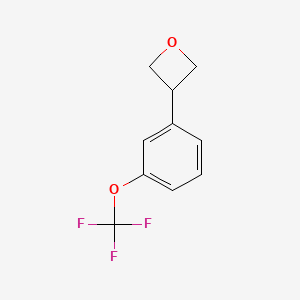

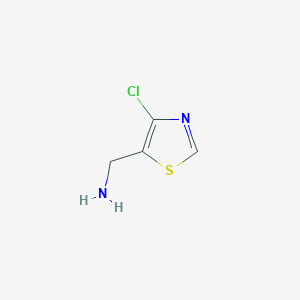
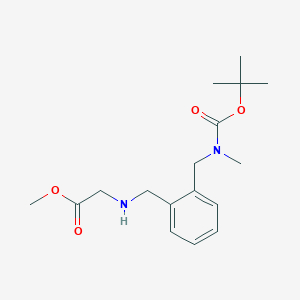
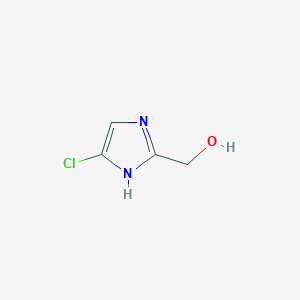
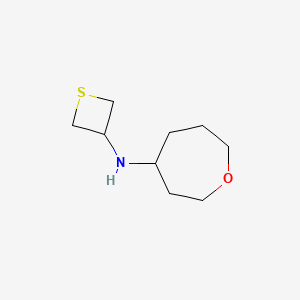
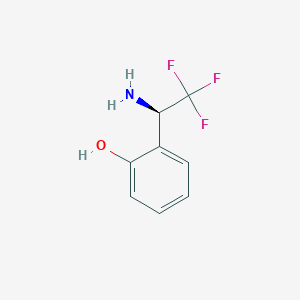
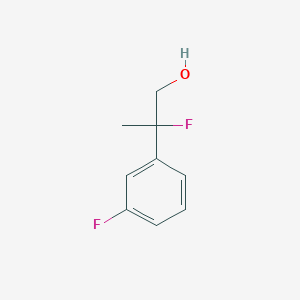
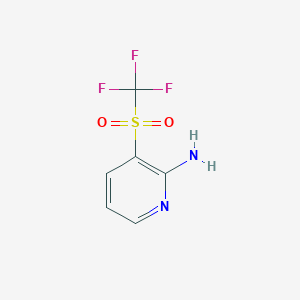
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)
